IMP-1700: A Technical Guide to a Novel AddAB Inhibitor for Combating Antimicrobial Resistance
IMP-1700: A Technical Guide to a Novel AddAB Inhibitor for Combating Antimicrobial Resistance
For Researchers, Scientists, and Drug Development Professionals
Foreword
The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in our approach to antibacterial drug discovery. Rather than solely focusing on direct bactericidal or bacteriostatic agents, a promising strategy lies in the development of adjuvants that can re-sensitize resistant pathogens to existing antibiotics or suppress the evolution of resistance. This guide provides an in-depth technical overview of IMP-1700, a potent small-molecule inhibitor of the bacterial AddAB DNA repair complex. By elucidating its mechanism of action, synergistic potential, and the experimental methodologies used for its characterization, we aim to equip researchers and drug development professionals with the foundational knowledge to explore this innovative therapeutic avenue.
The AddAB/RecBCD Complex: A Critical Node in Bacterial DNA Repair and a Novel Therapeutic Target
Bacterial survival hinges on the faithful repair of DNA damage, particularly lethal double-strand breaks (DSBs). In many bacteria, the primary pathway for DSB repair is initiated by the ATP-dependent helicase-nuclease complexes: RecBCD in Gram-negative bacteria and its functional analogue AddAB (also known as RexAB in Staphylococcus aureus) in Gram-positive bacteria.[1][2] These multi-functional enzyme complexes recognize and process DSBs, unwinding the DNA and selectively degrading one or both strands to generate a 3'-single-stranded DNA (ssDNA) tail. This ssDNA tail serves as a scaffold for the loading of RecA, which in turn initiates homologous recombination to repair the break.
Crucially, the activity of the AddAB/RecBCD complex is also a key trigger for the induction of the bacterial SOS response.[3][4] The RecA-ssDNA nucleofilament promotes the autocatalytic cleavage of the LexA repressor, leading to the upregulation of a suite of genes involved in DNA repair, mutagenesis, and horizontal gene transfer.[4] While essential for bacterial survival in the face of DNA damage, the error-prone nature of some SOS-mediated repair processes can accelerate the acquisition of mutations, contributing to the development of antibiotic resistance.[3]
The absence of a direct homolog of the AddAB/RecBCD complex in eukaryotes makes it an attractive and specific target for the development of novel antibacterial agents with a reduced potential for host toxicity.[1]
IMP-1700: A Potent Inhibitor of the AddAB Complex
IMP-1700 is a rationally designed small molecule that has emerged as a potent, cell-active inhibitor of the bacterial AddAB DNA repair complex.[5] Its discovery and characterization have validated bacterial DNA repair as a viable therapeutic target to combat antibiotic resistance.[5]
Chemical Properties
| Property | Value | Source |
| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-[4-[[4-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid | N/A |
| Molecular Formula | C₂₅H₂₂F₄N₄O₃S | N/A |
| Molecular Weight | 534.53 g/mol | N/A |
| CAS Number | 1458674-25-3 | N/A |
| Appearance | White to beige powder | N/A |
| Solubility | Soluble in DMSO | N/A |
Primary Mechanism of Action: Direct Inhibition of AddAB
The primary mechanism of action of IMP-1700 is the direct inhibition of the AddAB helicase-nuclease complex. This has been demonstrated through several key experimental approaches:
-
Pull-Down Assays: Compound-functionalized Sepharose beads successfully pulled down the AddAB repair complex from bacterial lysates, indicating a direct physical interaction.[5]
-
Inhibition of SOS Response: Cellular reporter assays have shown that IMP-1700 inhibits the bacterial SOS response to DNA damage induced by agents like quinolone antibiotics.[5] By blocking the initial processing of DSBs by AddAB, IMP-1700 prevents the generation of the ssDNA substrate required for RecA activation and subsequent LexA cleavage.
The following diagram illustrates the proposed primary mechanism of action of IMP-1700.
Suppression of Resistance Evolution
By inhibiting the SOS response, IMP-1700 and its more potent analogue, OXF-077, have been shown to suppress the rate of emergence of ciprofloxacin resistance in S. aureus. [6][7]This is a critical finding, as it suggests that co-administration of an AddAB inhibitor with a quinolone could not only enhance its efficacy but also prolong its clinical lifespan.
Dual-Action Potential: A Secondary Mechanism of Action
Intriguingly, IMP-1700 exhibits direct bacteriostatic activity against S. aureus, even though the AddAB complex is not essential for bacterial viability. [8]This suggests the existence of a secondary, off-target mechanism of action. Recent studies have shed light on this, demonstrating that IMP-1700 can also sensitize MRSA to the cyclic lipopeptide antibiotic daptomycin. [8] The proposed secondary mechanism involves the inhibition of D-alanine incorporation into the bacterial cell wall. [8]This alteration of the cell envelope is thought to facilitate the activity of daptomycin, which targets the bacterial cell membrane. Furthermore, resistance to IMP-1700 has been linked to mutations in gyrA, the gene encoding a subunit of DNA gyrase, suggesting a potential interaction with this topoisomerase. [8] This dual-action potential of IMP-1700, targeting both DNA repair and cell wall biosynthesis, presents an exciting prospect for combating multidrug-resistant pathogens.
Experimental Protocols
The following section outlines the key experimental methodologies used to characterize the mechanism of action of IMP-1700. These protocols are provided as a guide for researchers seeking to investigate similar compounds.
AddAB Helicase-Nuclease Activity Assay
This assay measures the ability of a compound to inhibit the DNA unwinding (helicase) and degrading (nuclease) activities of the AddAB complex.
Principle: A radiolabeled or fluorescently labeled DNA substrate with a 3' overhang (the preferred substrate for AddAB) is incubated with the purified AddAB enzyme in the presence and absence of the test compound. The reaction products (unwound and degraded DNA) are then separated by gel electrophoresis and quantified.
Step-by-Step Methodology:
-
Substrate Preparation: Prepare a DNA substrate with a 3'-ssDNA tail by annealing a radiolabeled or fluorescently labeled oligonucleotide to a longer, complementary unlabeled oligonucleotide.
-
Reaction Mixture: In a microcentrifuge tube, combine the following in a suitable reaction buffer (e.g., 25 mM Tris-acetate pH 7.5, 2 mM magnesium acetate, 1 mM DTT, 100 µg/ml BSA):
-
Purified AddAB enzyme
-
Test compound at various concentrations (or DMSO as a vehicle control)
-
Labeled DNA substrate
-
-
Initiation and Incubation: Initiate the reaction by adding ATP to a final concentration of 1-2 mM. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding a quench buffer containing EDTA (to chelate Mg²⁺) and a proteinase (e.g., Proteinase K) to digest the enzyme.
-
Analysis: Separate the reaction products on a native polyacrylamide gel. Visualize and quantify the bands corresponding to the intact substrate and the unwound/degraded products using a phosphorimager or fluorescence scanner.
-
Data Interpretation: Calculate the percentage of inhibition of helicase/nuclease activity at each compound concentration and determine the IC₅₀ value.
SOS Response Reporter Assay
This cell-based assay quantifies the induction of the SOS response in bacteria.
Principle: A reporter strain is used that contains a fluorescent protein gene (e.g., gfp) under the control of an SOS-inducible promoter, typically the recA promoter. When DNA damage occurs and the SOS response is activated, the expression of the fluorescent protein increases, which can be measured.
Step-by-Step Methodology:
-
Bacterial Culture: Grow the S. aureus reporter strain (e.g., carrying a PrecA-gfp plasmid) to the mid-logarithmic phase in a suitable broth medium. [9][10]2. Treatment: Aliquot the bacterial culture into a 96-well plate. Add the DNA-damaging agent (e.g., ciprofloxacin) to induce the SOS response, along with the test compound at various concentrations (or DMSO as a vehicle control).
-
Incubation: Incubate the plate at 37°C with shaking for a specified period (e.g., 4-6 hours).
-
Measurement: Measure the optical density at 600 nm (OD₆₀₀) to determine bacterial growth and the fluorescence (e.g., excitation at 485 nm, emission at 520 nm for GFP) using a plate reader.
-
Data Analysis: Normalize the fluorescence signal to the OD₆₀₀ to account for differences in cell density. Calculate the percentage of inhibition of the SOS response at each compound concentration.
In Vitro Pull-Down Assay
This assay is used to confirm the direct binding of a compound to its protein target. [11][12][13][14] Principle: The compound of interest is immobilized on a solid support (e.g., Sepharose beads). The immobilized compound is then incubated with a cell lysate containing the putative target protein. If the protein binds to the compound, it will be "pulled down" with the beads. The bound protein can then be detected by Western blotting.
Step-by-Step Methodology:
-
Immobilization of the Compound: Chemically couple the test compound to activated Sepharose beads according to the manufacturer's instructions.
-
Preparation of Cell Lysate: Grow the bacterial strain of interest and prepare a cell lysate containing the target protein (e.g., overexpressed His-tagged AddAB).
-
Binding: Incubate the immobilized compound with the cell lysate for several hours at 4°C with gentle rotation to allow for binding.
-
Washing: Wash the beads several times with a suitable wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a suitable elution buffer (e.g., containing a high concentration of salt or a denaturing agent like SDS).
-
Analysis: Separate the eluted proteins by SDS-PAGE and detect the target protein by Western blotting using a specific antibody (e.g., anti-His tag antibody).
The Next Generation: OXF-077
Building on the structure-activity relationship (SAR) of IMP-1700, researchers have developed a more potent analogue, OXF-077. [6][7][15][16][17]OXF-077 exhibits enhanced activity as both a DNA damage potentiator and an SOS inhibitor. [6][7][16]Importantly, it has been demonstrated to significantly suppress the emergence of ciprofloxacin resistance in S. aureus, highlighting the therapeutic potential of this chemical scaffold. [6][7][16]
Clinical and Intellectual Property Landscape
As of early 2026, IMP-1700 and OXF-077 are considered preclinical tool compounds. There is no publicly available information regarding their entry into clinical trials.
The intellectual property surrounding these compounds is likely held by the academic institutions involved in their discovery. Researchers and commercial entities interested in developing these or similar molecules should conduct a thorough patent search.
Future Perspectives
The discovery of IMP-1700 and its derivatives has opened up a new frontier in the fight against antimicrobial resistance. Targeting bacterial DNA repair pathways represents a promising strategy to enhance the efficacy of existing antibiotics and to curb the evolution of resistance. Future research in this area should focus on:
-
Lead Optimization: Further optimization of the IMP-1700 scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Secondary Targets: A more detailed characterization of the off-target effects of these compounds to understand the full spectrum of their biological activity.
-
In Vivo Efficacy: Evaluation of the in vivo efficacy of lead candidates in relevant animal models of infection.
-
Combination Therapy: Exploring the synergistic potential of AddAB inhibitors with a broader range of antibiotics.
By pursuing these avenues of research, the scientific community can harness the potential of DNA repair inhibitors to develop novel and effective therapies to combat the growing threat of multidrug-resistant bacteria.
References
- Sefton, A., Lanyon-Hogg, T., Singh, R., Tate, E. W., & Edwards, A. M. (n.d.). IMP-1700 Promotes the Bactericidal Activity of Daptomycin. MRC Centre for Molecular Bacteriology and Infection, Imperial College London.
- Bradbury, J. D., et al. (2024). Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance. Chemical Science, 15(26), 9620-929.
- Bradbury, J. D., et al. (2024). Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance. Chemical Science.
- Lim, C. S. Q., et al. (2019). Identification of a potent small-molecule inhibitor of bacterial DNA repair that potentiates quinolone antibiotic activity in methicillin-resistant Staphylococcus aureus. Bioorganic & Medicinal Chemistry, 27(21), 114962.
- University of Oxford. (2024, May 28). New small molecule found to suppress the evolution of antibiotic resistance in bacteria.
- CBIRT. (2024, June 2). Oxford Researchers Develop Game-changing Small Molecule to Suppress the Evolution of Antibiotic Resistance.
- News-Medical. (2024, May 28). New molecule found to suppress bacterial antibiotic resistance evolution.
- Bah, A., & Wigley, D. B. (2010). The AddAB helicase–nuclease catalyses rapid and processive DNA unwinding using a single Superfamily 1A motor domain. Nucleic Acids Research, 38(20), 7047–7055.
- Song, Y., et al. (2023). Staphylococcus aureus SOS response: Activation, impact, and drug targets. WIREs Mechanisms of Disease, e1628.
- MDPI. (2026, January 1). Progress of Section “Bioorganic Chemistry and Medicinal Chemistry”. Current Issues in Molecular Biology.
- Chen, C. H., et al. (2018). Modeling DNA Unwinding by AddAB Helicase–Nuclease and Modulation by Chi Sequences: Comparison with AdnAB and RecBCD. Biophysical Journal, 115(12), 2336-2348.
- Erill, I., et al. (2007). The SOS system: a complex and tightly regulated response to DNA damage. FEMS Microbiology Reviews, 31(6), 637-656.
- Malone, L. A., et al. (2015). Fluorescent Reporters for Staphylococcus aureus. Frontiers in Microbiology, 6, 1249.
- Wigley, D. B. (2010). The AddAB Helicase-Nuclease Catalyses Rapid and Processive DNA Unwinding Using a Single Superfamily 1A Motor Domain. PubMed.
- Bose, J. L., et al. (2013). Construction of Stable Fluorescent Reporter Plasmids for Use in Staphylococcus aureus. Frontiers in Microbiology, 4, 396.
- Sakinc, T., & Rybak, M. J. (2015). In Vitro Activity of Daptomycin in Combination with β-Lactams, Gentamicin, Rifampin, and Tigecycline against Daptomycin-Nonsusceptible Enterococci. Antimicrobial Agents and Chemotherapy, 59(5), 2699-2704.
- Byrd, A. K., & Raney, K. D. (2012). Methods to assess helicase and translocation activities of human nuclear RNA helicases. Methods, 57(3), 292-302.
-
Sandiego. (n.d.). His Tag Pulldown Co-Precipitation Interaction Assay Protocol. Retrieved from [Link]
- Smith, C. L., et al. (2015). β-Lactam combinations with daptomycin provide synergy against vancomycin-resistant Enterococcus faecalis and Enterococcus faecium. Journal of Antimicrobial Chemotherapy, 70(6), 1738-1743.
- Bose, J. L., et al. (2017). Construction of Stable Fluorescent Reporter Plasmids for Use in Staphylococcus aureus. Frontiers in Microbiology, 8, 2497.
- SENS Research Foundation. (2020, November 25). Pull-Down Assay Protocol [Video]. YouTube.
-
IS MUNI. (n.d.). 5. Helicase activity assay. Retrieved from [Link]
- BellBrook Labs. (2024, May 14). Advancing cancer therapeutics: Development of assays for measuring RNA helicase activity.
- Carilla, S. (n.d.). PULLDOWN PROTOCOL.
- Yarlitas, V., et al. (2020). Verification of a Novel Approach to Predicting Effects of Antibiotic Combinations: In Vitro Dynamic Model Study with Daptomycin and Gentamicin against Staphylococcus aureus. Pharmaceutics, 12(9), 803.
- Rybak, M. J., et al. (2015). β-Lactams enhance daptomycin activity against vancomycin-resistant Enterococcus faecalis and Enterococcus faecium in in vitro pharmacokinetic/pharmacodynamic models. Antimicrobial Agents and Chemotherapy, 59(6), 3320-3326.
- Ha, K. P., et al. (2021). Model for activation of the SOS response in S. aureus.
- University of Oxford. (2024, May 23). New small molecule found to suppress the evolution of antibiotic resistance in bacteria.
Sources
- 1. Modeling DNA Unwinding by AddAB Helicase–Nuclease and Modulation by Chi Sequences: Comparison with AdnAB and RecBCD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. The AddAB helicase–nuclease catalyses rapid and processive DNA unwinding using a single Superfamily 1A motor domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a potent small-molecule inhibitor of bacterial DNA repair that potentiates quinolone antibiotic activity in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New small molecule found to suppress the evolution of antibiotic resistance in bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 8. bsac.org.uk [bsac.org.uk]
- 9. Staphylococcus aureus SOS response: Activation, impact, and drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Reporters for Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. m.youtube.com [m.youtube.com]
- 13. www2.iib.uam.es [www2.iib.uam.es]
- 14. Pull-Down Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. cbirt.net [cbirt.net]
- 17. ox.ac.uk [ox.ac.uk]
